molecular formula C12H20O3 B13233762 Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13233762
M. Wt: 212.28 g/mol
InChI Key: ZQQPYUNJELPDPA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality and to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure with dimethyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS Number: 1561284-14-7) is a compound of increasing interest in the fields of medicinal chemistry and organic synthesis due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, synthetic pathways, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H20O3C_{12}H_{20}O_{3}, with a molecular weight of approximately 212.29 g/mol. Its spirocyclic structure allows for interesting conformational dynamics, which can influence its biological activity and interactions with other molecules .

PropertyValue
Molecular FormulaC₁₂H₂₀O₃
Molecular Weight212.29 g/mol
CAS Number1561284-14-7

Synthesis

The synthesis of this compound typically involves the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is generally conducted in an organic solvent like dichloromethane at low temperatures to optimize yield and purity.

Enzyme Interaction Studies

The interaction studies surrounding this compound focus on its binding affinity to various enzymes and receptors. The compound's carboxylate functional group is significant for its reactivity and potential applications in medicinal chemistry, particularly in modulating enzyme activities or receptor functions . Further research is required to elucidate the detailed mechanisms of action.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research on spirocyclic compounds has shown promising results:

  • Antibacterial Activity : A study on structurally similar compounds demonstrated effective inhibition against various Gram-negative bacteria by targeting penicillin-binding proteins (PBPs) and beta-lactamases (BLAs) .
  • Enzymatic Hydrolysis : Research indicates that compounds with similar functional groups undergo enzymatic hydrolysis that can enhance their bioavailability and therapeutic efficacy in vivo .
  • Potential Applications : The structural characteristics of this compound suggest potential applications in drug development targeting bacterial resistance mechanisms and other therapeutic areas .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)7-5-6-8(2)9(12)3/h8-10H,4-7H2,1-3H3

InChI Key

ZQQPYUNJELPDPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCC(C2C)C

Origin of Product

United States

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